molecular formula C18H21N5O B12910238 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-55-2

6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

Cat. No.: B12910238
CAS No.: 89459-55-2
M. Wt: 323.4 g/mol
InChI Key: UZHVEQZSNGCIFP-UHFFFAOYSA-N
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Description

6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final product is purified using column chromatography on silica with ethyl acetate as the eluent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acridine derivatives.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The dual specificity for topoisomerase I and II enzymes allows it to overcome certain types of multidrug resistance .

Properties

CAS No.

89459-55-2

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

6,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24)

InChI Key

UZHVEQZSNGCIFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N

Origin of Product

United States

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